4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride
Overview
Description
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H17NO3Cl
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride with piperidine under controlled conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve the highest efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound is utilized to study various biological processes and pathways. It can be used as a probe to investigate enzyme activities, receptor binding, and cellular signaling mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. It can be used as a lead compound for the synthesis of therapeutic agents targeting specific diseases or conditions.
Industry: In the industrial sector, the compound is employed in the production of various chemical products. It can be used as a catalyst or a reagent in chemical reactions, contributing to the efficiency and sustainability of industrial processes.
Mechanism of Action
The mechanism by which 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperidine derivatives
Benzodioxine derivatives
Carbonyl-containing compounds
Uniqueness: 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride is unique due to its specific structural features, which include the combination of a piperidine ring and a benzodioxine moiety. This combination imparts distinct chemical and biological properties to the compound, making it suitable for various applications.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3.ClH/c16-14(10-3-5-15-6-4-10)11-1-2-12-13(9-11)18-8-7-17-12;/h1-2,9-10,15H,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBQNWCBQHATEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC3=C(C=C2)OCCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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